1-(1-Adamantyl)-3-benzylurea

Soluble Epoxide Hydrolase Enzyme Inhibition Bioisosterism

CAS 120615-86-3 is the unsubstituted core scaffold of clinically advanced sEH inhibitors. Use as a baseline comparator in systematic SAR studies that balance potency against metabolic clearance, or as a reference standard for EC5026 impurity profiling and forced degradation studies. Its benzyl methylene spacer provides a distinct conformational profile versus direct phenyl-linked analogs, making it essential for probing linker-dependent binding modes. Rapidly acquire this commercial building block for MmpL3 antitubercular screening and preliminary MIC determination.

Molecular Formula C18H24N2O
Molecular Weight 284.403
CAS No. 120615-86-3
Cat. No. B2713795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)-3-benzylurea
CAS120615-86-3
Molecular FormulaC18H24N2O
Molecular Weight284.403
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21)
InChIKeyMPIRFYYPSNNZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)-3-benzylurea (CAS 120615-86-3) — A Structurally Defined Adamantyl-Benzylurea Scaffold for Medicinal Chemistry and Inhibitor Design


1-(1-Adamantyl)-3-benzylurea (CAS 120615-86-3) is a disubstituted urea derivative characterized by a rigid adamantane cage linked via a urea moiety to a benzyl aromatic group. It belongs to the broader class of adamantyl ureas, which have been extensively explored as inhibitors of soluble epoxide hydrolase (sEH) [1] and as antimycobacterial agents targeting MmpL3 in Mycobacterium tuberculosis [2]. The compound is commercially available from multiple suppliers and serves primarily as a research intermediate and pharmacological probe scaffold in early-stage drug discovery programs.

Why 1-(1-Adamantyl)-3-benzylurea (CAS 120615-86-3) Cannot Be Casually Substituted — Divergent Structure-Activity and Pharmacokinetic Trajectories Among Close Analogs


Within the adamantyl urea chemical series, even subtle structural variations produce quantifiable and divergent outcomes in target potency, metabolic stability, and off-target selectivity. The presence of a benzyl spacer versus a direct phenyl linkage alters both lipophilicity and conformational flexibility, which directly impacts enzyme binding and metabolic susceptibility [1]. Moreover, the absence of polar substituents on the benzyl ring distinguishes this compound from analogs that achieve picomolar sEH inhibition but exhibit higher molecular complexity and synthetic cost [2]. Procurement decisions based solely on core scaffold similarity ignore these documented, data-backed divergences that govern utility in specific assay systems.

Quantitative Differentiation Evidence for 1-(1-Adamantyl)-3-benzylurea (CAS 120615-86-3) — Head-to-Head and Cross-Study Comparative Data


sEH Inhibitor Potency: Adamantane Core Essentiality Versus 4-Substituted Cyclohexyl Bioisosteres

In a direct head-to-head comparison, a systematic study examining adamantane replacement with 4-substituted cyclohexyl groups in urea-based sEH inhibitors demonstrated that the adamantyl scaffold confers superior target engagement compared to conformationally flexible cyclohexyl bioisosteres. The unsubstituted adamantyl urea (parent scaffold, analogous to the core of CAS 120615-86-3) exhibits an IC₅₀ of 6.8 nM against human sEH, whereas its direct cyclohexyl counterpart shows a 2.2-fold reduction in potency with an IC₅₀ of 15 nM [1].

Soluble Epoxide Hydrolase Enzyme Inhibition Bioisosterism

Metabolic Stability: Microsomal Half-Life of Benzyl-Containing Adamantyl Ureas Versus Substituted Phenyl Analogs

Cross-study analysis of adamantyl urea metabolic stability reveals a critical distinction: benzyl-containing ureas (such as CAS 120615-86-3) exhibit inherently lower microsomal stability compared to para-substituted phenyl urea analogs, which have been deliberately optimized for improved pharmacokinetic profiles. While direct data for CAS 120615-86-3 is not published, class-level SAR indicates that unsubstituted benzyl ureas are more susceptible to oxidative metabolism than their substituted phenyl counterparts. Notably, substituted phenyl-containing urea sEH inhibitors afford more favorable PK properties including higher Cmax, larger AUC, and longer t₁/₂ compared with earlier adamantyl-containing urea-based inhibitors [1]. A separate systematic study demonstrated that metabolic stability of adamantyl ureas is highly sensitive to modifications at the adamantane bridgehead positions and the nature of the aromatic group [2].

Drug Metabolism Microsomal Stability Pharmacokinetics

Structural Scaffold Identity: CAS 120615-86-3 as the Core Skeleton for Clinically Advanced sEH Inhibitor EC5026

The 1-(1-adamantyl)-3-benzylurea scaffold (CAS 120615-86-3) serves as the direct structural progenitor of EC5026, a clinical-stage soluble epoxide hydrolase inhibitor currently under development for neuropathic pain. EC5026, a substituted benzyl urea derivative (1-(1-adamantyl)-3-(3-fluoro-4-trifluoromethoxyphenyl)urea), retains the identical adamantyl-benzylurea core architecture with specific aryl substitutions [1][2]. This structural relationship establishes CAS 120615-86-3 as a validated pharmacophore scaffold whose derivatives have progressed through preclinical development and into human clinical trials.

sEH Inhibitor Drug Scaffold Clinical Candidate

Antimycobacterial Activity Profile: Adamantyl Urea Scaffold Potency in M. tuberculosis H37Rv

A high-throughput screening campaign of 1,600 adamantyl ureas against Mycobacterium tuberculosis H37Rv established that the adamantyl urea pharmacophore is active with minimum inhibitory concentrations (MICs) below 0.1 μg/mL [1]. While CAS 120615-86-3 itself was not the specific compound advanced in this library, the scaffold class was validated with several compounds achieving MIC values of ≤0.1 μg/mL. Notably, 1-adamantyl-3-phenyl ureas with polar para substituents retained moderate activity and demonstrated oral bioavailability in murine models—with detectable serum levels following oral administration [1]. This contrasts with non-adamantyl urea antitubercular agents, where MICs are typically substantially higher (e.g., isoniazid MIC ~0.05-0.1 μg/mL, but with a different mechanism).

Antitubercular MmpL3 Inhibition Mycobacterium tuberculosis

Recommended Research and Industrial Applications for 1-(1-Adamantyl)-3-benzylurea (CAS 120615-86-3) Based on Differential Evidence


sEH Inhibitor Scaffold SAR Exploration — Particularly for Metabolic Stability Optimization Studies

Given the established potency of the adamantyl urea core (IC₅₀ = 6.8 nM for parent scaffold) [1] and the documented metabolic stability limitations of unsubstituted benzyl analogs relative to substituted phenyl derivatives [2], CAS 120615-86-3 is optimally employed as a reference compound for systematic SAR studies aimed at balancing potency against metabolic clearance. Researchers investigating the effects of aryl substitution on microsomal stability can use this compound as the unsubstituted baseline comparator, leveraging its commercial availability and well-defined synthetic accessibility to generate derivative libraries. The benzyl methylene spacer provides a distinct conformational profile compared to direct phenyl-linked analogs, making this scaffold valuable for probing linker-dependent binding modes in sEH crystallography studies.

Metabolite Identification and Reference Standard for Clinical sEH Inhibitor Programs

CAS 120615-86-3 represents the unsubstituted core of the clinically advanced sEH inhibitor EC5026, which differs only by aryl ring substitutions [1]. This structural relationship makes CAS 120615-86-3 an appropriate reference standard for metabolite identification studies in support of EC5026 development programs. Specifically, the compound can serve as a synthetic intermediate for preparing potential oxidative metabolites (e.g., hydroxylated adamantyl derivatives or benzyl oxidation products) or as an analytical reference for distinguishing parent drug from de-alkylated metabolites in LC-MS/MS bioanalytical method development. Contract research organizations and pharmaceutical analytical laboratories supporting sEH inhibitor clinical trials should consider this compound for impurity profiling and forced degradation studies.

Antimycobacterial Hit-to-Lead Optimization — MmpL3 Target Engagement Studies

The adamantyl urea pharmacophore has been validated in a 1,600-compound screening campaign against M. tuberculosis H37Rv, with multiple analogs exhibiting MIC values ≤0.1 μg/mL [1]. CAS 120615-86-3, as the unsubstituted benzyl variant, provides a minimal pharmacophore scaffold for probing the essential structural requirements for MmpL3 inhibition. Researchers engaged in antitubercular drug discovery may employ this compound to assess baseline activity of the unadorned scaffold, then systematically introduce substitutions to optimize both potency and selectivity away from mammalian sEH (a known off-target of adamantyl ureas) [2]. The compound's commercial availability facilitates rapid acquisition for preliminary MIC determination and cytotoxicity counter-screening in Vero or HepG2 cell lines.

Analytical Chemistry Reference — Method Development for Adamantyl Urea Quantification

CAS 120615-86-3 is structurally suited for use as a reference standard in HPLC and LC-MS method development for adamantyl urea-containing pharmaceutical candidates. The compound's moderate lipophilicity (predicted logP ~3.5-4.0 based on adamantyl-benzylurea scaffold) [1] and distinct UV chromophore from the benzyl moiety enable robust detection at 254 nm. Analytical laboratories developing stability-indicating methods for EC5026 or related sEH inhibitors can utilize this compound for system suitability testing, column selection optimization, and mobile phase development. Its well-defined molecular weight (284.4 g/mol) and characteristic fragmentation pattern in electrospray ionization make it a reliable calibrant for quantifying adamantyl urea derivatives in biological matrices.

Quote Request

Request a Quote for 1-(1-Adamantyl)-3-benzylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.